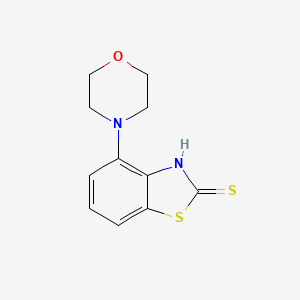

Morpholinyl mercaptobenzothiazole

Description

Properties

Molecular Formula |

C11H12N2OS2 |

|---|---|

Molecular Weight |

252.4 g/mol |

IUPAC Name |

4-morpholin-4-yl-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C11H12N2OS2/c15-11-12-10-8(2-1-3-9(10)16-11)13-4-6-14-7-5-13/h1-3H,4-7H2,(H,12,15) |

InChI Key |

XNCAXFLACCECBL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C3C(=CC=C2)SC(=S)N3 |

Synonyms |

MMBT morpholinyl mercaptobenzothiazole morpholinylmercaptobenzothiazole N-oxydiethylene-2-benzothiazole sulfenamide OBTS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Morpholinothio)benzothiazole via Oxidative Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(morpholinothio)benzothiazole (B89825), a compound of significant interest in industrial and pharmaceutical applications. The core focus of this document is the oxidative condensation reaction, a primary method for the formation of this sulfenamide. This guide details the experimental protocols, presents quantitative data for key process parameters, and visualizes the reaction pathways and workflows.

Introduction

2-(Morpholinothio)benzothiazole, also known as N-oxydiethylene-2-benzothiazolesulfenamide, is a widely used delayed-action vulcanization accelerator in the rubber industry.[1] Beyond its industrial applications, it has garnered attention in medicinal chemistry for its potential biological activities.[2][3] The synthesis of this compound is predominantly achieved through the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with morpholine (B109124). This process involves the formation of a sulfur-nitrogen bond facilitated by an oxidizing agent.

This guide will explore the key methodologies for this synthesis, with a particular focus on a high-yield protocol utilizing an in-situ generated oxidant.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a high-yield synthesis protocol for 2-(morpholinothio)benzothiazole. The data is derived from a patented industrial process that demonstrates the efficiency of the oxidative condensation method.[4]

| Parameter | Value | Reference |

| Yield | 99.5% | [4] |

| Purity (Active Substance Content) | 99% | [4] |

| Free Amine Content | 0.1% | [4] |

| Methanol-Insolubles | 0% | [4] |

| Melting Point | 85.5 - 87 °C | [4] |

| Molecular Weight | 252.36 g/mol | [1] |

Experimental Protocols

This section details a robust and high-yield experimental protocol for the synthesis of 2-(morpholinothio)benzothiazole. This procedure is adapted from a patented method and utilizes dibenzothiazolyl disulfide (MBTS), the oxidized dimer of 2-mercaptobenzothiazole, as a key reactant.[4] The use of MBTS is a common industrial practice and is conceptually equivalent to the in-situ oxidation of MBT.

Materials and Equipment

-

Reactants:

-

Dibenzothiazolyl disulfide (MBTS)

-

Morpholine

-

20% Sodium hydroxide (B78521) solution

-

-

Equipment:

-

Two-liter multi-neck flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Thermometer

-

pH electrode

-

Separatory funnel

-

Rotary evaporator

-

Synthesis Procedure

-

Reaction Setup: In a two-liter multi-neck flask equipped with a stirrer, dropping funnel, condenser, thermometer, and pH electrode, 435 g of morpholine and 1000 g of toluene are placed.[4]

-

Addition of Reactants: While maintaining the temperature at 20-30 °C, 332 g of dibenzothiazolyl disulfide is added in small portions over the course of 20-30 minutes.[4]

-

pH Control: Concurrently with the MBTS addition, 200 g of a 20% strength sodium hydroxide solution is added dropwise to maintain the pH of the reaction mixture between 10 and 13.[4]

-

Reaction Completion: After the addition of the reactants is complete, the mixture is stirred for an additional hour.[4]

-

Work-up:

-

The two phases of the reaction mixture are separated using a separatory funnel.

-

The aqueous phase is extracted with 500 g of toluene.[4]

-

The organic phases are combined.

-

-

Isolation of Product: The combined organic phases are subjected to evaporation under reduced pressure to remove the toluene, yielding 4-(2-benzothiazolylthio)morpholine.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-(morpholinothio)benzothiazole as described in the experimental protocol.

Caption: Experimental workflow for the synthesis of 2-(morpholinothio)benzothiazole.

Proposed Reaction Mechanism

The synthesis of 2-(morpholinothio)benzothiazole via oxidative condensation can be conceptualized through the following proposed reaction mechanism. This pathway involves the initial formation of a sulfenyl chloride intermediate from 2-mercaptobenzothiazole, which then undergoes nucleophilic attack by morpholine.

Caption: Proposed mechanism for the oxidative condensation of MBT and morpholine.

Conclusion

The oxidative condensation of 2-mercaptobenzothiazole with morpholine is an efficient and high-yielding method for the synthesis of 2-(morpholinothio)benzothiazole. The detailed experimental protocol and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development. The visualized workflow and proposed reaction mechanism offer further clarity into the process, facilitating a deeper understanding of this important chemical transformation. The high purity and yield achievable through this method underscore its industrial relevance and potential for further application-driven research.

References

- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]

- 4. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Microwave-Assisted Synthesis of 2-(Morpholinothio)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(morpholinothio)benzothiazole (B89825), a compound of significant interest in both industrial chemistry and pharmaceutical research. Commonly known as Morpholinyl mercaptobenzothiazole, this sulfenamide (B3320178) derivative serves as a crucial delayed-action vulcanization accelerator in the rubber industry and has demonstrated promising anti-tumor properties in preclinical studies.[1][2] This document details a proposed microwave-assisted synthetic route, offering a potentially more efficient and rapid alternative to conventional methods.

Introduction to Synthetic Strategies

The primary route for synthesizing 2-(morpholinothio)benzothiazole is through the oxidative condensation of 2-mercaptobenzothiazole (B37678) with morpholine (B109124).[1][3] Traditional methods often employ oxidizing agents like sodium hypochlorite (B82951) or involve the reaction of 2,2'-dithiobisbenzothiazole with morpholine.[2][4][5] While effective, these conventional approaches can require extended reaction times.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and improved purity.[6][7][8][9] This guide proposes a microwave-assisted protocol for the synthesis of 2-(morpholinothio)benzothiazole, drawing parallels from established microwave-assisted syntheses of related benzothiazole (B30560) and sulfonamide derivatives.[6][10][11]

Comparative Data: Conventional vs. Proposed Microwave Synthesis

The following table summarizes the reaction conditions and outcomes for the conventional synthesis of 2-(morpholinothio)benzothiazole and provides projected parameters for a microwave-assisted approach.

| Parameter | Conventional Method (Oxidative Condensation) | Proposed Microwave-Assisted Method |

| Starting Materials | 2-Mercaptobenzothiazole, Morpholine, Oxidizing Agent (e.g., Sodium Hypochlorite) | 2-Mercaptobenzothiazole, Morpholine, Oxidizing Agent (e.g., Sodium Hypochlorite) |

| Solvent | Toluene (B28343), Water | Ethanol |

| Temperature | 20-30°C[2] | 80-120°C (controlled by microwave reactor) |

| Reaction Time | 1 hour to several hours[4] | 5-20 minutes |

| Pressure | Atmospheric | Elevated (autogenously generated in a sealed vessel) |

| Typical Yield | Up to 99.5%[2][4] | Potentially >90% (based on similar reactions)[6][9] |

| Work-up | Phase separation, extraction, evaporation[4] | Filtration, recrystallization |

Experimental Protocols

Conventional Synthesis: Oxidative Condensation with Sodium Hypochlorite

This protocol is based on widely employed industrial methods.[1][2]

Materials:

-

2-Mercaptobenzothiazole

-

Morpholine

-

Sodium hypochlorite (NaOCl) solution

-

Toluene

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

In a suitable reaction vessel, dissolve 2-mercaptobenzothiazole in toluene.

-

Add morpholine to the solution.

-

While stirring vigorously, slowly add the sodium hypochlorite solution. Maintain the temperature of the reaction mixture between 20-30°C, using external cooling if necessary.[2]

-

Monitor the pH of the reaction and maintain it between 10 and 13 by adding a sodium hydroxide solution as needed.[2]

-

Continue stirring for approximately 1 hour after the addition of sodium hypochlorite is complete.

-

Allow the layers to separate. The aqueous layer is removed, and the organic layer is washed with water.

-

The toluene is removed under reduced pressure to yield the crude 2-(morpholinothio)benzothiazole.

-

The product can be further purified by recrystallization.

Proposed Microwave-Assisted Synthesis

This proposed protocol is adapted from general procedures for microwave-assisted synthesis of heterocyclic compounds.[12][13][14]

Materials:

-

2-Mercaptobenzothiazole (1 mmol)

-

Morpholine (1.2 mmol)

-

Sodium hypochlorite solution (5% aqueous, 1.5 mmol)

-

Ethanol (5 mL)

Equipment:

-

Dedicated microwave reactor with temperature and pressure sensors.

Procedure:

-

In a 10 mL microwave reaction vessel, combine 2-mercaptobenzothiazole and morpholine in ethanol.

-

Add the aqueous sodium hypochlorite solution to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 100°C for 10 minutes. The pressure will rise autogenously.

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to yield the pure 2-(morpholinothio)benzothiazole.

Visualizing the Process and Pathways

Reaction Pathway

The synthesis of 2-(morpholinothio)benzothiazole from 2-mercaptobenzothiazole and morpholine proceeds via an oxidative condensation mechanism.

Caption: Oxidative condensation of 2-mercaptobenzothiazole and morpholine.

Experimental Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the proposed workflow for the microwave-assisted synthesis of 2-(morpholinothio)benzothiazole.

Caption: Step-by-step workflow for the proposed microwave synthesis.

Conclusion

The microwave-assisted synthesis of 2-(morpholinothio)benzothiazole presents a promising alternative to conventional methods, offering the potential for significantly reduced reaction times and high yields. This guide provides a foundational protocol for researchers to explore and optimize this efficient synthetic route. The principles outlined here, combined with the comparative data, can serve as a valuable resource for the development of novel and efficient processes for the production of this important chemical compound. Further experimental validation is encouraged to refine the proposed microwave protocol for specific laboratory or industrial applications.

References

- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]

- 2. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]

- 5. DE1900133C3 - Process for the preparation of 2- (morpholinothio) -benzothiazole - Google Patents [patents.google.com]

- 6. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 7. Microwave Assisted Synthesis, Structural Characterization, Thermal Analysis and Antibacterial Studies of Fe(III), Ni(II) and Cu(II) Complexes of Sulfanilamide – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. ias.ac.in [ias.ac.in]

- 11. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic characterization of "Morpholinyl mercaptobenzothiazole"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Morpholinothio)benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole, is a sulfenamide (B3320178) accelerator widely used in the rubber industry to enhance the vulcanization process.[1][2] Its chemical properties and potential biological activities, including antitumor and antimicrobial effects, have also drawn interest in scientific research.[1][3] A thorough characterization of this molecule is essential for quality control, structural elucidation, and understanding its behavior in various matrices. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-(Morpholinothio)benzothiazole, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document summarizes key quantitative data, outlines experimental protocols, and presents visual workflows to aid researchers in their analytical endeavors.

Chemical Structure and Properties

-

IUPAC Name: 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine[4]

-

CAS Number: 102-77-2[3]

-

Molecular Formula: C₁₁H₁₂N₂OS₂[5]

-

Molecular Weight: 252.4 g/mol [4]

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing information about its atomic connectivity, functional groups, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific peak assignments for 2-(Morpholinothio)benzothiazole require access to raw spectral data, ¹H and ¹³C NMR spectra are available in chemical databases.[4][6]

Table 1: Summary of NMR Data

| Technique | Data Availability |

|---|---|

| ¹H NMR | Spectrum available; detailed peak data not publicly listed.[6] |

| ¹³C NMR | Spectrum available; detailed peak data not publicly listed.[4][7] |

For a definitive structural analysis, researchers should acquire and interpret the full ¹H, ¹³C, and potentially 2D-NMR spectra of their sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-(Morpholinothio)benzothiazole is expected to show characteristic bands for its benzothiazole (B30560) and morpholine (B109124) rings.

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Benzothiazole) | [8] |

| ~2950-2850 | C-H Stretch | Aliphatic (Morpholine) | [9] |

| ~1630 | C=N Stretch | Benzothiazole | [8] |

| ~1460 | C-N Stretch | Benzothiazole/Morpholine | [10] |

| ~1320 | C-H In-plane Bend | Aromatic | [10] |

| ~1100 | C-O-C Stretch | Morpholine | |

| ~1015 | C-S Stretch | Thioether/Sulfenamide | [10] |

| ~690-670 | C-S Stretch | Benzothiazole |[8][10] |

Note: This table is based on characteristic vibrational frequencies for similar functional groups. The values for the related compound 2-mercaptobenzothiazole (B37678) provide a useful reference.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data

| Technique | Ion/Fragment | m/z | Notes |

|---|---|---|---|

| LC-ESI-QTOF | [M+H]⁺ | 253.0464 | Protonated parent molecule.[4] |

| GC-MS | [C₇H₄NS₂]⁺ | 167 | Corresponds to the mercaptobenzothiazole moiety.[4] |

| GC-MS | [C₄H₈NO]⁺ | 86 | Corresponds to the morpholine fragment (after rearrangement). |

| GC-MS | Other Fragments | 131, 114 | Additional fragments observed in GC-MS analysis.[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzothiazole ring system.

Table 4: UV-Vis Absorption Data

| Wavelength (λmax) | Solvent/Conditions | Notes | Reference |

|---|---|---|---|

| ~230-240 nm | Aqueous Solution | Primary absorption band of the benzothiazole chromophore. | [3][11] |

| ~308-320 nm | Aqueous Solution | Secondary absorption band of the benzothiazole chromophore. |[11] |

Note: Data is based on the closely related compound 2-mercaptobenzothiazole, which contains the same core chromophore.[11][12]

Methodologies and Experimental Protocols

Detailed experimental setups are crucial for reproducible results. The following protocols are synthesized from available data.

3.1 Sample Preparation:

-

NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

FT-IR: For solid samples, the KBr wafer technique is commonly used.[4] This involves mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

MS: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, use a mobile phase-compatible solvent like acetonitrile (B52724) or methanol.[3]

-

UV-Vis: Prepare dilute solutions of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution) to ensure the absorbance falls within the linear range of the spectrophotometer.[11]

3.2 Instrumentation and Analysis:

-

NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to record ¹H and ¹³C spectra.

-

FT-IR Spectroscopy: A Fourier-Transform Infrared Spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry:

-

GC-MS: A gas chromatograph coupled to a mass spectrometer. The sample is vaporized and separated on a capillary column before entering the MS for ionization (typically electron ionization) and detection.

-

LC-MS: A liquid chromatograph coupled to a mass spectrometer, often with an electrospray ionization (ESI) source and a high-resolution analyzer like a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF).[4]

-

-

UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample solution from approximately 200 to 800 nm.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like 2-(Morpholinothio)benzothiazole.

Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation

This diagram shows the structure of 2-(Morpholinothio)benzothiazole and a plausible fragmentation pathway leading to the major observed ions in mass spectrometry.

Caption: Proposed fragmentation of the parent molecule.

Conclusion

The spectroscopic characterization of 2-(Morpholinothio)benzothiazole is a multi-faceted process that relies on the combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis techniques. Each method provides unique and complementary information, which, when integrated, allows for the unambiguous confirmation of the molecule's identity, structure, and purity. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the analysis of this industrially and scientifically important compound.

References

- 1. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]

- 2. chemotechnique.se [chemotechnique.se]

- 3. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]

- 4. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morpholine, 4-(2-benzothiazolylthio)- [webbook.nist.gov]

- 6. 2-(Morpholinothio)benzothiazole(102-77-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hereon.de [hereon.de]

- 12. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Morpholinyl Mercaptobenzothiazole

An In-depth Technical Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Morpholinyl mercaptobenzothiazole, a compound of interest in various chemical and pharmaceutical research domains. By presenting detailed spectral data, experimental protocols, and visual representations of its structural correlations, this document serves as a crucial resource for scientists engaged in the synthesis, characterization, and application of this molecule.

Spectral Data Analysis

The structural elucidation of this compound is critically dependent on the interpretation of its NMR and IR spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The signals corresponding to the protons of the benzothiazole (B30560) and morpholine (B109124) rings are distinctly observed.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Multiplet | 2H | Aromatic Protons (Benzothiazole) |

| ~7.3-7.5 | Multiplet | 2H | Aromatic Protons (Benzothiazole) |

| ~3.7-3.9 | Triplet | 4H | -O-CH₂- Protons (Morpholine) |

| ~3.3-3.5 | Triplet | 4H | -N-CH₂- Protons (Morpholine) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N (Benzothiazole) |

| ~153, ~135 | Quaternary Aromatic Carbons (Benzothiazole) |

| ~126, ~124, ~121 | Tertiary Aromatic Carbons (Benzothiazole) |

| ~66 | -O-CH₂- Carbons (Morpholine) |

| ~50 | -N-CH₂- Carbons (Morpholine) |

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2950-2850 | Strong | C-H Stretch | Aliphatic (Morpholine ring) |

| ~1600-1450 | Medium-Strong | C=C and C=N Stretch | Aromatic and Imine (Benzothiazole ring) |

| ~1250-1200 | Strong | C-N Stretch | Amine (Morpholine and Benzothiazole) |

| ~1100-1050 | Strong | C-O-C Stretch | Ether (Morpholine ring) |

| ~750-700 | Strong | C-H Bending (out-of-plane) | Aromatic (Benzothiazole ring) |

| ~700-600 | Medium | C-S Stretch | Thioether linkage |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

NMR Spectrometer (e.g., Bruker Avance, Jeol ECZ) with a field strength of 300 MHz or higher.

-

5 mm NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

This compound sample.

-

Internal standard (e.g., Tetramethylsilane (TMS)).

-

Pipettes and vials.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of ~4-5 cm).

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol, followed by a dry wipe.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric contributions (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

To achieve a good signal-to-noise ratio, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Analysis:

-

The spectrometer software will display the processed spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them with standard correlation charts to assign them to specific functional groups.

-

Visualizing Methodologies and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the workflow of the spectral analysis and the key structural correlations within this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Correlation of the molecular structure with key NMR and IR spectral features.

Mass Spectrometry of Morpholinyl Mercaptobenzothiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of Morpholinyl mercaptobenzothiazole (MMBT), a compound of significant interest in industrial chemistry and material science. MMBT, also known as 2-(4-Morpholinylthio)benzothiazole, serves as a crucial delayed-action vulcanization accelerator in the manufacturing of natural and synthetic rubber products.[1] Understanding its behavior under mass spectrometric analysis is essential for quality control, environmental monitoring, and research into the vulcanization process.

Compound Profile

-

IUPAC Name: 2-(morpholin-4-yl)sulfanyl-1,3-benzothiazole

-

Synonyms: 2-(4-Morpholinylthio)benzothiazole, MMBT, MOR

-

CAS Number: 102-77-2[1]

-

Molecular Formula: C₁₁H₁₂N₂OS₂[2]

Mass Spectrometric Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of MMBT.[4] Electrospray ionization (ESI) is a common ionization method for this type of compound, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

Experimental Protocol: A Representative LC-MS/MS Method

While specific experimental conditions can vary, a general protocol for the analysis of this compound using LC-MS/MS is outlined below. This protocol is based on typical parameters for the analysis of small organic molecules.

Sample Preparation:

-

A stock solution of MMBT is prepared in a suitable organic solvent such as acetonitrile (B52724) or methanol (B129727).

-

Working standards are prepared by serial dilution of the stock solution.

-

For analysis of MMBT in a matrix (e.g., rubber extract), a solvent extraction is performed, followed by a multi-step cleanup process which may include acid extraction and solid-phase extraction (SPE) to remove interfering substances.[1]

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Acclaim RSLC C18, 2.2 µm, 2.1x100mm) is commonly used.[3]

-

Mobile Phase: A gradient elution with water (often with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol (often with 0.1% formic acid) as mobile phase B.

-

Flow Rate: A typical flow rate is in the range of 200-400 µL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or an Ion Trap.[3][4]

-

MS Scan Mode: Full scan mode to detect the protonated molecular ion [M+H]⁺.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the precursor ion to elicit fragmentation. This is typically achieved through collision-induced dissociation (CID).[3]

-

Collision Energy: The collision energy can be varied (e.g., 10-40 eV) to control the degree of fragmentation.[3]

Caption: General experimental workflow for LC-MS/MS analysis of MMBT.

Fragmentation Pathway of this compound

Upon ESI, MMBT readily forms the protonated molecular ion, [C₁₁H₁₂N₂OS₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 253.0465.[3] In tandem mass spectrometry (MS/MS) experiments, this precursor ion undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation pattern provides structural information and allows for confident identification of the molecule.

The primary fragmentation pathway involves the cleavage of the sulfur-nitrogen bond between the morpholine (B109124) and benzothiazole (B30560) moieties. This is a common and energetically favorable fragmentation for sulfenamide (B3320178) compounds.

Caption: Proposed fragmentation pathway for protonated MMBT.

Quantitative Data Summary

The following table summarizes the key ions observed in the mass spectrum of this compound. The m/z values are based on high-resolution mass spectrometry data.

| Ion Description | Proposed Formula | Theoretical m/z |

| Protonated Parent Molecule | [C₁₁H₁₂N₂OS₂ + H]⁺ | 253.0464 |

| Benzothiazole-2-thiol Fragment | [C₇H₅NS₂]⁺ | 167.9914 |

| Benzothiazole Fragment | [C₇H₅NS]⁺ | 135.0142 |

| Protonated Morpholine | [C₄H₁₀NO]⁺ | 88.0757 |

Note: The relative abundance of these fragments can vary depending on the specific instrumental conditions, particularly the collision energy.

Conclusion

The mass spectrometric analysis of this compound, particularly using LC-MS/MS with electrospray ionization, provides a reliable method for its identification and characterization. The fragmentation is dominated by the cleavage of the S-N bond, yielding characteristic fragment ions corresponding to the benzothiazole and morpholine moieties. This technical guide provides a foundational understanding of the mass spectrometric behavior of MMBT, which can be applied in various research and industrial settings. Further studies could focus on the quantitative analysis of MMBT and its degradation products in complex matrices to better understand its role and fate in vulcanized materials and the environment.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Morpholinyl Mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinyl mercaptobenzothiazole, scientifically known as 2-(4-morpholinylthio)benzothiazole, is a versatile organic compound with significant industrial and emerging biomedical applications. Primarily recognized for its role as a delayed-action vulcanization accelerator in the rubber industry, recent studies have unveiled its potential as an antimicrobial and anti-tumor agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its key chemical processes and biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical Properties

This compound is typically a white to light yellow or buff to brown crystalline solid or powder with a mild amine or sweet odor.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₂N₂OS₂ | [3] |

| Molecular Weight | 252.36 g/mol | [3] |

| Melting Point | 78-88 °C | [3][4][5] |

| Boiling Point (Predicted) | 413.1 ± 55.0 °C | [3] |

| Density | 1.34-1.40 g/cm³ | [3] |

| Vapor Pressure | 0.001 Pa at 25°C | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, and methanol | [2][3] |

| Appearance | White to light yellow/buff to brown crystalline solid or powder | [1][2] |

| Odor | Mild amine/sweet | [2][4] |

Chemical Properties and Reactions

This compound, a sulfenamide (B3320178) derivative, exhibits chemical properties that are fundamental to its primary application as a vulcanization accelerator.

Key Chemical Characteristics:

-

Delayed-Action Accelerator: It provides a scorch delay, which is a period of inactivity at initial processing temperatures, preventing premature vulcanization of the rubber stock.[6]

-

Vulcanization Activity: At higher curing temperatures, it decomposes to generate reactive species that accelerate the sulfur cross-linking of rubber polymers, enhancing their elasticity and durability.[7][8]

-

Synthesis: It is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (B37678) and morpholine (B109124), often using an oxidizing agent like sodium hypochlorite (B82951).[3][9]

-

Antimicrobial and Antifungal Activity: Research has indicated that this compound exhibits activity against various bacteria and fungi.

-

Anti-tumor Potential: Studies have suggested that this compound and related benzothiazole (B30560) derivatives may possess anti-tumor properties by interfering with DNA synthesis and affecting key cancer signaling pathways.[9][10]

-

Corrosion Inhibition: It has been identified as a corrosion inhibitor, finding use in cutting fluids and other industrial applications.[2]

Experimental Protocols

Synthesis of 2-(Morpholinothio)benzothiazole

This protocol describes the synthesis via oxidative condensation of 2-mercaptobenzothiazole and morpholine.

Materials:

-

2-Mercaptobenzothiazole

-

Morpholine

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Reaction vessel with stirrer, thermometer, and addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction vessel, dissolve 2-mercaptobenzothiazole in toluene.

-

Add morpholine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise via the addition funnel while maintaining the temperature between 20-30°C.

-

Simultaneously, add a sodium hydroxide solution to maintain the pH of the reaction mixture between 10 and 13.[11]

-

After the addition is complete, continue stirring the mixture for a specified time (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer (toluene) from the aqueous layer.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter the solution to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator to yield the crude 2-(Morpholinothio)benzothiazole.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Determination of Melting Point (Capillary Method - adapted from ASTM E324)

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[12]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[4]

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has completely melted (the final melting point). The melting range is the difference between these two temperatures.[1]

Determination of Water Solubility (Flask Method - adapted from OECD 105)

Principle:

This method determines the saturation mass concentration of a substance in water at a given temperature.

Materials and Apparatus:

-

This compound

-

Distilled or deionized water

-

Flask with a stirrer (e.g., magnetic stirrer)

-

Constant temperature bath

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of water. The excess solid should be visible.[13]

-

Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and stir the mixture.[14]

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. A preliminary test can determine the necessary equilibration time.[13]

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Separate the saturated aqueous solution from the excess solid by centrifugation or filtration. Ensure this is done at the same temperature as the equilibration to avoid changes in solubility.

-

Analyze the concentration of this compound in the clear aqueous solution using a suitable and validated analytical method.

-

The determined concentration represents the water solubility of the compound at the specified temperature.

Key Signaling Pathways and Mechanisms

Vulcanization of Rubber

This compound acts as a delayed-action accelerator in the sulfur vulcanization of rubber. The process can be summarized in the following logical workflow.

Potential Anti-Tumor Signaling Pathways

Benzothiazole derivatives, including this compound, have been investigated for their anti-cancer properties. They are thought to interfere with key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and EGFR pathways.

PI3K/Akt Signaling Pathway Inhibition:

EGFR Signaling Pathway Interference:

References

- 1. store.astm.org [store.astm.org]

- 2. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. welltchemicals.com [welltchemicals.com]

- 7. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]

- 8. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. books.google.cn [books.google.cn]

- 14. Water Solubility | Scymaris [scymaris.com]

A Technical Guide to the Solubility of Morpholinyl Mercaptobenzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Morpholinyl mercaptobenzothiazole (also known as 2-(Morpholinothio)benzothiazole or MBS). The solubility of this compound is a critical physical property for its application in various fields, including its primary use as a delayed-action accelerator in the rubber industry and for research into its potential therapeutic properties. This document compiles available solubility data, outlines a standard experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Solubility Profile of this compound

Current publicly available data on the solubility of this compound is primarily qualitative. While specific quantitative values are not widely reported in scientific literature, a consistent profile of its solubility in common organic solvents has been established.

Qualitative Summary:

-

Soluble in: Acetone, Benzene, Chloroform, and Methanol.[1][2][3][4][5]

-

Somewhat Soluble in: Ethanol.

One source further specifies its solubility in "acetone organic liquids, including fats and oils of ether".[6]

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data (e.g., g/L or mg/mL at defined temperatures) for this compound. The following table is structured to incorporate such data as it becomes available through experimental determination.

| Organic Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Acetone | C₃H₆O | Data Not Available | Data Not Available |

| Benzene | C₆H₆ | Data Not Available | Data Not Available |

| Chloroform | CHCl₃ | Data Not Available | Data Not Available |

| Methanol | CH₄O | Data Not Available | Data Not Available |

| Ethanol | C₂H₆O | Data Not Available | Data Not Available |

The absence of this data underscores the necessity for experimental measurement for applications requiring precise concentrations.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the shake-flask method , a reliable and standard procedure for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This methodology can be readily applied to obtain the quantitative data for this compound.

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

High-purity this compound

-

Analytical grade organic solvents (Acetone, Benzene, Methanol, etc.)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or incubator

-

Analytical balance

-

Calibrated pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount sufficient to ensure a solid phase remains at equilibrium is required.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Tightly seal the vials to prevent solvent evaporation during equilibration.

-

Place the vials into a constant temperature shaker and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Immediately filter the supernatant using a syringe filter to remove all undissolved microparticles.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a calibration curve by plotting the HPLC peak area versus the concentration of the standard solutions.

-

Inject the filtered sample supernatant (diluted if necessary) into the HPLC.

-

Determine the concentration of the dissolved compound by interpolating its peak area on the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength (λmax).

-

Dilute the filtered sample supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance and calculate the concentration.

-

-

-

Calculation of Solubility:

-

Using the concentration determined from the calibration curve, calculate the solubility. Account for any dilutions made during sample preparation.

-

Express the final solubility in standard units, such as g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask method of solubility determination.

References

- 1. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Morpholinothio)benzothiazole Research Chemical [benchchem.com]

- 3. 2-(Morpholinothio)benzothiazole | 102-77-2 [chemicalbook.com]

- 4. 2-(Morpholinothio)benzothiazole | 102-77-2 [amp.chemicalbook.com]

- 5. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]

- 6. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Morpholinyl Mercaptobenzothiazole (CAS No. 102-77-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholinyl mercaptobenzothiazole, also known as N-Oxydiethylene-2-benzothiazolesulfenamide (MBS), is a crucial organic compound primarily utilized as a delayed-action accelerator in the vulcanization of rubber. Its CAS number is 102-77-2.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, mechanism of action in rubber vulcanization, and toxicological data. The information is intended for professionals in research, chemical manufacturing, and materials science to facilitate a deeper understanding and application of this compound.

Chemical and Physical Properties

MBS is a light tan or yellow solid, often in powder or granular form, with a characteristic sweet odor.[3][4] It is a derivative of 2-mercaptobenzothiazole (B37678) and is valued for providing a good balance between processing safety (scorch delay) and high cure activity in rubber manufacturing.[5][6]

| Property | Value | Reference(s) |

| CAS Number | 102-77-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂OS₂ | [1][7] |

| Molecular Weight | 252.36 g/mol | [1][8] |

| Appearance | Light tan/yellow solid powder or prill.[2][4] | [2][4] |

| Melting Point | >= 81.9 - <= 84.79 °C; another source states 78-80°C.[1][4] | [1][4] |

| Density | 1.37 g/cm³; other sources state 1.34-1.40 g/cm³.[1][4] | [1][4] |

| Vapor Pressure | 0.001 Pa at 25 °C.[1][4] | [1][4] |

| Solubility | Insoluble in water. Soluble in chloroform, benzene, and acetone.[2][9] | [2][9] |

| Log Pow | 3.4 at 25 °C.[1][4] | [1][4] |

| Synonyms | 2-(4-Morpholinothio)benzothiazole, N-Oxydiethylene-2-benzothiazolesulfenamide (OBTS), MBS, Santocure MOR. | [1][3][8] |

Synthesis of this compound

The synthesis of MBS is a well-established industrial process. The following protocol is based on a common method involving the reaction of dibenzothiazolyl disulfide with morpholine (B109124).

Experimental Protocol: Synthesis of 4-(2-Benzothiazolylthio)-morpholine

Materials:

-

Morpholine (435 g)

-

Toluene (1000 g for reaction, 500 g for extraction)

-

Dibenzothiazolyl disulfide (332 g)

-

20% strength sodium hydroxide (B78521) solution (200 g)

Equipment:

-

Two-liter multi-neck flask

-

Stirrer

-

Dropping funnel

-

Condenser

-

Thermometer

-

pH electrode

Procedure:

-

Charge the two-liter multi-neck flask with 435 g of morpholine and 1000 g of toluene.

-

Maintain the temperature of the mixture at 20°-30° C.

-

Over a period of 20-30 minutes, add 332 g of dibenzothiazolyl disulphide in small portions.

-

Simultaneously, add 200 g of 20% strength sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 13.

-

After the addition is complete, continue stirring the mixture for one hour.

-

Separate the two phases. Extract the aqueous phase with 500 g of toluene.

-

Combine the organic phases and evaporate the solvent.

-

The resulting product is 4-(2-benzothiazolylthio)morpholine with a reported yield of 99.5%.[7]

Mechanism of Action in Rubber Vulcanization

MBS is a sulfenamide-class accelerator that provides a delayed onset of vulcanization, known as "scorch safety," which is critical for processing rubber compounds.[5][10][11] The vulcanization process transforms raw rubber into a more durable material by forming cross-links between polymer chains.[10][12]

The mechanism can be broken down into three main stages:[13]

-

Formation of Active-Sulfurating Agent: The process begins with the reaction of the accelerator (MBS) and an activator (typically zinc oxide and stearic acid) to form an active complex. This complex then reacts with sulfur to create a distribution of sulfurating species.[13]

-

Crosslink Precursor Formation: These activated sulfurating agents react with the rubber polymer chains at unsaturated sites (allylic carbons) to form polysulfidic pendant groups terminated with the accelerator moiety.[13]

-

Crosslink Formation: The crosslink precursors then react with other rubber chains to form stable polysulfidic crosslinks, which give the rubber its desired elasticity and strength.[12][13] Post-crosslinking reactions can also occur, leading to shortening or degradation of the crosslinks.[13]

Applications

The primary application of MBS is as a delayed-action vulcanization accelerator in the rubber industry.[8][14] Its excellent scorch safety makes it suitable for a wide range of natural and synthetic rubbers, including NR, SBR, NBR, and EPDM.[5][15][16]

Key Industrial Uses:

-

Tire Manufacturing: Used in the production of tire treads, carcasses, and other components to achieve optimal cure characteristics.[14][15]

-

Industrial Rubber Goods: Employed in the manufacturing of conveyor belts, hoses, gaskets, and rubber footwear.[2][5][14]

-

Molded and Extruded Products: Its long scorch delay is advantageous for injection molding and for creating thick, intricately shaped rubber articles.[15][16]

-

Corrosion Inhibitor: It has also been used as a corrosion inhibitor in cutting fluids.[1][3]

Toxicology and Safety

While MBS is effective in industrial applications, it is also associated with certain health and environmental hazards. It is classified as a skin and eye irritant and a known skin sensitizer (B1316253), capable of causing allergic contact dermatitis.[3][17][18]

Toxicological Data

| Test Type | Species | Route | Value | Reference(s) |

| Acute Oral | Rat (male/female) | Oral | LD50: > 7940 mg/kg bw | [4] |

| Acute Dermal | Rabbit (male/female) | Dermal | LD50: > 7940 mg/kg bw | [4] |

Signs of intoxication in animal studies included reduced appetite and activity, weakness, collapse, and death.[4]

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P273: Avoid release to the environment.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

The compound should be stored in a cool, well-ventilated place away from direct sunlight and incompatible materials.[4]

Conclusion

This compound (CAS No. 102-77-2) is an indispensable chemical in the rubber industry, offering an excellent combination of delayed vulcanization onset and efficient curing. Its well-understood synthesis and mechanism of action allow for precise control over the properties of rubber products. However, its potential as a skin sensitizer and environmental hazard necessitates strict adherence to safety and handling protocols. Further research may focus on developing more sustainable and less hazardous alternatives while maintaining the desirable performance characteristics of MBS.

References

- 1. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE ( OBTS) - Ataman Kimya [atamanchemicals.com]

- 2. N-Oxydiethylene-2-benzothiazole sulfenamide [dy-chem.com]

- 3. 2-(4-Morpholinothio)benzothiazole - Hazardous Agents | Haz-Map [haz-map.com]

- 4. echemi.com [echemi.com]

- 5. atamankimya.com [atamankimya.com]

- 6. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE (OBTS) - Ataman Kimya [atamanchemicals.com]

- 7. 2-(Morpholinothio)benzothiazole synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2 | CID 7619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 102-77-2: 2-(4-Morpholinothio)benzothiazole [cymitquimica.com]

- 10. specialchem.com [specialchem.com]

- 11. jet-mills.com [jet-mills.com]

- 12. What Makes MBS Rubber Accelerators a Game-Changer in Tire Manufacturing? [chembroad.com]

- 13. researchgate.net [researchgate.net]

- 14. MBS Rubber Accelerator: Properties and Applications [chembroad.com]

- 15. N-OXYDIETHYLENE-2-BENZOTHIAZOLE SULFENAMIDE (OBTS) - Ataman Kimya [atamanchemicals.com]

- 16. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE - Ataman Kimya [atamanchemicals.com]

- 17. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE) - Ataman Kimya [atamanchemicals.com]

- 18. vanderbend.nl [vanderbend.nl]

Synthesis and Applications of Morpholinyl Mercaptobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted applications of morpholinyl mercaptobenzothiazole and its derivatives. This class of compounds, centered around the 2-(morpholinothio)benzo[d]thiazole core, has garnered significant attention for its utility in industrial processes, most notably as a vulcanization accelerator in the rubber industry. More recently, extensive research has unveiled a broad spectrum of biological activities, positioning these derivatives as promising candidates in drug discovery and development. This document details established synthetic protocols, presents quantitative data on their biological efficacy, and elucidates their mechanisms of action, including their role in modulating key cellular signaling pathways. Experimental methodologies for key assays are provided to facilitate further research and application.

Introduction

The benzothiazole (B30560) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Among its numerous derivatives, 2-mercaptobenzothiazole (B37678) (MBT) serves as a crucial precursor for a wide array of functionalized molecules. The incorporation of a morpholine (B109124) moiety via a sulfur linkage gives rise to 2-(morpholinothio)benzo[d]thiazole, a compound with a rich history in industrial chemistry and a burgeoning profile in pharmacology. This guide aims to bridge the gap between the industrial and medicinal applications of this compound derivatives, offering a detailed resource for professionals in research and development.

Synthesis of this compound Derivatives

The primary synthetic route to 2-(morpholinothio)benzo[d]thiazole involves the oxidative condensation of 2-mercaptobenzothiazole with morpholine.[1] Variations of this method, along with the synthesis of further derivatives, are outlined below.

General Synthesis of 2-(Morpholinothio)benzo[d]thiazole

A common and efficient method for the synthesis of the parent compound is the reaction of 2-mercaptobenzothiazole with morpholine in the presence of an oxidizing agent, such as sodium hypochlorite (B82951).[1]

Experimental Protocol: Synthesis of 2-(Morpholinothio)benzo[d]thiazole

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

Morpholine

-

Sodium hypochlorite (NaOCl) solution

-

Toluene

-

Sodium hydroxide (B78521) (NaOH) solution (20%)

Procedure:

-

In a two-liter multi-neck flask equipped with a stirrer, dropping funnel, condenser, thermometer, and pH electrode, place 435 g of morpholine and 1000 g of toluene.[2]

-

At a temperature of 20-30°C, add 332 g of dibenzothiazolyl disulphide in small portions over 20-30 minutes.[2]

-

Simultaneously, add 200 g of 20% strength sodium hydroxide solution dropwise to maintain the pH between 10 and 13.[2]

-

After the addition is complete, continue stirring for one hour.[2]

-

Separate the two phases and extract the aqueous phase with 500 g of toluene.[2]

-

Combine the organic phases and evaporate the solvent to yield 4-(2-benzothiazolylthio)morpholine.[2]

Characterization Data:

-

Appearance: Typically a light yellow solid.

-

Melting Point: 85.5-87°C[2]

-

Purity: >99%[2]

-

IR, 1H NMR, 13C NMR: Spectral data should be acquired to confirm the structure. For example, in the 1H NMR spectrum, characteristic signals for the morpholine and benzothiazole protons would be expected.

Synthesis of Substituted Derivatives

Derivatives of 2-(morpholinothio)benzo[d]thiazole can be synthesized by employing substituted 2-mercaptobenzothiazoles or by further functionalization of the parent molecule. For instance, acrylic and methacrylic derivatives can be prepared for applications in polymer chemistry.[3]

Experimental Protocol: Synthesis of 2-(2-(Benzothiazolylthio)ethyl) Acrylate (B77674) Derivatives

Materials:

-

Substituted 2-mercaptobenzothiazole

-

Sodium bicarbonate

-

Dimethylformamide (DMF)

-

2-Chloroethyl acrylate or 2-chloroethyl methacrylate (B99206)

-

5% NaOH aqueous solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of DMF at 60°C.

-

Add 2-chloroethyl acrylate (29 mmol) or 2-chloroethyl methacrylate (29 mmol) dropwise.

-

Reflux the reaction mixture overnight.

-

Wash the mixture with a 5% NaOH aqueous solution and extract with diethyl ether.

-

Separate the organic layer, dry with MgSO4, filter, and remove the solvent under vacuum.

Applications of this compound Derivatives

Industrial Application: Rubber Vulcanization

The primary industrial application of 2-(morpholinothio)benzo[d]thiazole is as a delayed-action accelerator in the sulfur vulcanization of rubber.[2] This process enhances the elasticity, strength, and durability of rubber products.

The mechanism involves the formation of active sulfurating agents from the reaction of 2-(morpholinothio)benzo[d]thiazole with sulfur, which then crosslink the rubber polymer chains.[2]

References

In-Depth Technical Guide on the Mechanism of Action of Morpholinyl Mercaptobenzothiazole in Vulcanization

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Delayed-Action Acceleration of Sulfur Vulcanization

Morpholinyl mercaptobenzothiazole, scientifically known as 2-(Morpholinothio)benzothiazole (MBS), is a cornerstone accelerator in the rubber industry, prized for its delayed-action mechanism in sulfur vulcanization. This characteristic provides a crucial "scorch" safety window during the processing of rubber compounds, preventing premature cross-linking at lower temperatures while ensuring a rapid and efficient cure at vulcanization temperatures. This technical guide delves into the intricate mechanism of MBS action, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways involved.

The vulcanization process accelerated by MBS can be broadly categorized into three primary stages: the formation of an active sulfurating agent, the creation of cross-link precursors, and finally, the formation of stable cross-links between polymer chains.[1][2] This process is a complex interplay of the accelerator, sulfur, activators (typically zinc oxide and a fatty acid like stearic acid), and the rubber polymer itself.

The Chemical Pathway: From Raw Materials to a Cross-linked Network

The journey from a plastic rubber mass to a durable, elastic material involves a series of intricate chemical reactions. The mechanism of MBS-accelerated vulcanization is generally accepted to proceed through the following key steps:

-

Activation of the Accelerator: In the initial heating phase, MBS interacts with activators, zinc oxide (ZnO) and stearic acid. Stearic acid reacts with ZnO to form zinc stearate, which helps to solubilize the zinc and make it available for reaction. This complex then reacts with MBS.[3]

-

Formation of the Active Sulfurating Agent: The activated MBS complex reacts with elemental sulfur (typically in its cyclic S8 form) to generate a highly reactive sulfurating agent. This agent is a complex polysulfide structure containing the benzothiazole (B30560) moiety.[1][2]

-

Formation of Cross-link Precursors: The active sulfurating agent then reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond). This reaction forms pendant groups on the polymer backbone, which consist of the accelerator fragment attached to a polysulfide chain.[1]

-

Cross-link Formation: These pendant groups are intermediates that can then react with other rubber chains to form sulfur cross-links (mono-, di-, and polysulfidic bridges). This process builds the three-dimensional network that imparts the desired mechanical properties to the rubber.[1][2]

The delayed action of MBS is attributed to the time required for the initial activation steps and the formation of the active sulfurating agent. Only once this reactive species is present in sufficient concentration does the rapid cross-linking phase begin.[4]

Signaling Pathway of MBS-Accelerated Vulcanization

Caption: General reaction pathway of MBS-accelerated sulfur vulcanization.

Quantitative Analysis of Vulcanization Kinetics

The kinetics of MBS-accelerated vulcanization can be modeled to understand the influence of various parameters on the cure rate and efficiency. While specific rate constants are highly dependent on the rubber formulation and reaction conditions, the following table summarizes the typical effects of key variables.

| Parameter | Effect on Scorch Time | Effect on Cure Rate | General Observation |

| ↑ MBS Concentration | ↓ Decreases | ↑ Increases | Higher accelerator levels lead to a faster onset and rate of vulcanization.[3] |

| ↑ Sulfur Concentration | ~ Minimal Change | ↑ Increases | A higher sulfur concentration provides more cross-linking agents, increasing the cure rate.[5] |

| ↑ Temperature | ↓ Decreases | ↑ Increases | Temperature significantly accelerates all reaction steps, reducing scorch time and increasing the cure rate.[3] |

| ↑ Activator Level | ↓ Decreases | ↑ Increases | Higher levels of zinc oxide and stearic acid promote the formation of the active accelerator complex.[5] |

Experimental Protocols

Determination of Vulcanization Kinetics using Oscillating Disc Rheometer (ODR)

This protocol outlines the standard procedure for characterizing the vulcanization kinetics of a rubber compound accelerated with MBS using an Oscillating Disc Rheometer (ODR).

Objective: To measure the change in torque as a function of time at a constant temperature, providing data on scorch time, cure rate, and state of cure.

Materials and Equipment:

-

Oscillating Disc Rheometer (ODR)

-

Rubber compound containing natural or synthetic rubber, MBS, sulfur, zinc oxide, stearic acid, and other desired additives.

-

Mold release agent

-

Analytical balance

Procedure:

-

Compound Preparation: Prepare the rubber compound by mixing the ingredients on a two-roll mill or in an internal mixer according to a standard recipe.

-

Instrument Setup:

-

Set the ODR test temperature (e.g., 160°C).

-

Set the oscillation frequency (e.g., 1.7 Hz) and amplitude (e.g., ±1° or ±3°).

-

Calibrate the instrument according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Weigh a sample of the uncured rubber compound (typically 5-8 grams, depending on the die size).

-

Shape the sample into a preform that fits the ODR die cavity.

-

-

Data Acquisition:

-

Place the sample in the pre-heated die cavity and close the press.

-

Start the test. The ODR will record the torque required to oscillate the rotor as a function of time.

-

Continue the test until the torque reaches a maximum or a plateau, and potentially shows signs of reversion (a decrease in torque after the maximum).

-

-

Data Analysis:

-

From the resulting rheometer curve (torque vs. time), determine the following parameters:

-

ML (Minimum Torque): An indicator of the viscosity of the uncured compound.

-

MH (Maximum Torque): An indicator of the stiffness and cross-link density of the fully cured compound.

-

ts2 (Scorch Time): The time to a 2 dNm rise from the minimum torque, representing the onset of vulcanization.

-

t90 (Optimum Cure Time): The time to reach 90% of the maximum torque development (MH - ML).

-

-

Experimental Workflow for ODR Analysis

Caption: Workflow for analyzing vulcanization kinetics using an ODR.

Identification of Intermediates and Products by HPLC-MS

This protocol provides a general framework for the analysis of intermediates and final products in an MBS-accelerated vulcanization system using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To separate and identify the chemical species formed during the vulcanization process.

Materials and Equipment:

-

HPLC system with a UV detector and a Mass Spectrometer (e.g., ESI or APCI source).

-

Reversed-phase C18 column.

-

Vulcanized rubber samples cured for different time intervals.

-

Solvents for extraction (e.g., tetrahydrofuran (B95107) (THF), dichloromethane).

-

HPLC grade solvents for the mobile phase (e.g., acetonitrile (B52724), water, formic acid).

-

Syringe filters (0.45 µm).

Procedure:

-

Sample Preparation:

-

Take vulcanized rubber samples at various stages of cure (e.g., during the scorch period, at optimum cure, and during reversion).

-

Swell a known amount of the sample in a suitable solvent (e.g., THF) for 24-48 hours to extract soluble components.

-

Filter the extract through a syringe filter to remove any insoluble particles.

-

Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for HPLC analysis.

-

-

HPLC-MS Analysis:

-

HPLC Method:

-

Set the column temperature (e.g., 30-40°C).

-

Use a gradient elution program with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Inject the prepared sample extract.

-

-

MS Method:

-

Set the mass spectrometer to operate in positive or negative ion mode.

-

Acquire data over a relevant mass range (e.g., m/z 100-1000).

-

Use fragmentation (MS/MS) to aid in the structural elucidation of the separated compounds.

-

-

-

Data Analysis:

-

Identify peaks in the chromatogram corresponding to unreacted MBS, its degradation products, and various sulfur-containing intermediates and cross-link products by their mass-to-charge ratios and fragmentation patterns.

-

Compare the chromatograms from different cure times to observe the evolution of these species throughout the vulcanization process.

-

Conclusion

The mechanism of action of this compound in sulfur vulcanization is a sophisticated process that relies on the controlled formation of reactive intermediates to achieve a desirable balance of processing safety and curing efficiency. Understanding the intricate chemical pathways, the kinetics of the reactions, and the influence of various formulation parameters is paramount for researchers and scientists in the field of rubber technology and material science. The experimental protocols provided herein offer a foundational approach to investigating and optimizing vulcanization systems accelerated by MBS. Further research, particularly in the precise quantification of reaction intermediates and the development of more comprehensive kinetic models, will continue to advance the science and application of this vital industrial process.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of 2-(Morpholinothio)benzothiazole in Rubber

Audience: Researchers, scientists, and quality control professionals in the rubber and polymer industries.

Introduction

2-(Morpholinothio)benzothiazole, also known as MBS, is a widely used delayed-action accelerator in the sulfur vulcanization of rubber, enhancing the physical properties of the final product.[1][2] Monitoring its concentration in rubber compounds is crucial for quality control and ensuring consistent product performance. This application note details a robust method for the extraction and subsequent quantification of 2-(Morpholinothio)benzothiazole from a solid rubber matrix using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]

The method is based on the separation of the analyte from related compounds, such as its precursors 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis-benzothiazole (MBTS), on a C18 stationary phase.[1][3]

Experimental Protocol

1. Instrumentation and Reagents

-

Instrumentation:

-

Standard HPLC system with an isocratic or binary pump

-

Autosampler or manual injector

-

Column oven

-

UV-Vis Detector

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Sodium phosphate (B84403) monobasic (NaH₂PO₄)

-

Orthophosphoric acid

-

Water (HPLC grade or deionized)

-

Reference standard of 2-(Morpholinothio)benzothiazole

-

Syringe filters (0.45 µm)

-

2. Chromatographic Conditions

The following table summarizes the HPLC parameters for the analysis.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | THF : Acetonitrile : Buffer (40:40:20, v/v/v)[1][3] |

| Buffer Preparation | Dissolve 1.42 g of NaH₂PO₄ in 1 liter of water and adjust pH to 4.0 with dilute orthophosphoric acid.[1][3] |